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Compound of Interest

Compound Name: Balinatunfib

Cat. No.: B15581769

A new frontier in the management of autoimmune diseases may be on the horizon with the
development of Balinatunfib (SAR441566), an investigational, orally administered small-
molecule inhibitor of tumor necrosis factor-alpha (TNF-a). This comparison guide offers
researchers, scientists, and drug development professionals an in-depth analysis of
Balinatunfib, contrasting its unique mechanism of action and available clinical and preclinical
data with established gold-standard therapies for rheumatoid arthritis and psoriasis.

Balinatunfib presents a differentiated approach to TNF-a inhibition. Unlike currently available
anti-TNF biologics that broadly block both TNF receptor 1 (TNFR1) and TNF receptor 2
(TNFR2), Balinatunfib selectively targets TNFR1 signaling.[1] This is achieved through a novel
mechanism where the molecule stabilizes an inactive, asymmetric trimer of soluble TNF-a,
preventing its binding to TNFR1.[2][3] This selective inhibition is significant, as TNFR1 is the
primary mediator of pro-inflammatory and tissue-destructive pathways, while TNFR2 is
associated with immune regulation and tissue repair.[1] By preserving TNFR2 activity,
Balinatunfib may offer a more favorable safety profile, mitigating some of the risks associated
with broad TNF-a blockade.

Comparative Efficacy
Rheumatoid Arthritis
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Currently, gold-standard treatments for rheumatoid arthritis (RA) include the conventional
synthetic disease-modifying antirheumatic drug (csDMARD) methotrexate, and biologic
DMARDs (bDMARDS) such as the anti-TNF antibody adalimumab. While clinical trial data for
Balinatunfib in RA is anticipated in the second half of 2025 from the completed Phase Il
SPECIFI-RA study (NCT06073093), preclinical data in a collagen-induced arthritis (CIA) mouse
model has demonstrated promising results.[2][4] In this model, oral administration of
Balinatunfib led to a significant reduction in disease scores, with efficacy comparable to that of
an anti-TNF antibody.[2]

L. Efficacy Response
Compound Indication ) Study
Endpoint Rate
Comparable to
) o ) Collagen-
) ] Rheumatoid Reduction in anti-TNF N
Balinatunfib - . ) Induced Arthritis
Arthritis disease scores antibody
o Mouse Model[2]
(preclinical)
Adalimumab + Rheumatoid ACR20 at Week )
N 67% ARMADA Trial[5]
Methotrexate Arthritis 24
ACR50 at Week )
52% ARMADA Trial[5]
24
ACR70 at Week ]
25% ARMADA Trial[5]
24
) Up to 50% of o
Rheumatoid _ General Clinical
Methotrexate - ACR20 patients respond
Arthritis ] Data[6]
inadequately

Table 1: Comparative Efficacy in Rheumatoid Arthritis. ACR20/50/70 represents a
20%/50%/70% improvement in the American College of Rheumatology criteria.

Psoriasis

In the realm of moderate-to-severe plaque psoriasis, established treatments include biologic
therapies like the anti-TNF antibody adalimumab and the IL-17A inhibitor secukinumab. A
Phase IlIb, randomized, double-blind, placebo-controlled trial (SPECIFI-PSO, NCT06073119)
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has evaluated the efficacy of Balinatunfib in this patient population. While the study did not
meet its primary endpoint of Psoriasis Area and Severity Index (PASI) 75 response at the 200
mg twice-daily (BID) dose in treatment-naive patients, it demonstrated a clear dose-response

relationship and achieved statistically significant improvements at other doses.[7][8]

. Response
o Efficacy
Compound Indication . Rate (at Week Study
Endpoint
12)
Statistically
Balinatunfib (100 o PASI 75 significant SPECIFI-PSO
Plague Psoriasis )
mg BID) (treatment-naive) improvement (Phase 11b)[7]
(P=0.019)
Statistically
Balinatunfib (100 o PASI 75 significant SPECIFI-PSO
Plague Psoriasis .
mg QD) (treatment-naive)  improvement (Phase 11b)[7]
(P=0.008)
Statistically
Balinatunfib (200 o PASI 75 (mixed significant SPECIFI-PSO
Plaque Psoriasis ) ]
mg BID) population) improvement (Phase 11b)[7]
(P=0.003)
Statistically
Balinatunfib (200 o PASI 75 (mixed significant SPECIFI-PSO
Plague Psoriasis ) )
mg QD) population) improvement (Phase 1Ib)[7]
(P=0.002)
Secukinumab o ERASURE
Plaque Psoriasis  PASI 75 81.6%
(300 mg) (Phase 11)[9]
ERASURE
PASI 90 59.2%
(Phase 111)[9]
ERASURE
PASI 100 28.6%
(Phase 111)[9]
Adalimumab (40 o )
Plaque Psoriasis  PASI 75 ~71% REVEAL Trial
mg eow)
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Table 2: Comparative Efficacy in Plaque Psoriasis. PASI 75/90/100 represents a
75%/90%/100% reduction in the Psoriasis Area and Severity Index.

Safety and Tolerability

A key potential advantage of Balinatunfib lies in its safety profile. The Phase llb psoriasis trial
showed that Balinatunfib was generally well-tolerated, with the most common adverse events
being nasopharyngitis, dysgeusia, and arthralgia.[7] Notably, treatment-related discontinuations
were low and comparable to placebo in most dosing regimens.[7] This contrasts with the known

risks associated with broad TNF-a inhibitors, which include an increased risk of serious

infections.
Compound Common Adverse Events Serious Adverse Events
) ) Nasopharyngitis, dysgeusia, Not specified in detail, low
Balinatunfib ) o
arthralgia[7] incidence reported[7]
Injection site reactions, upper Serious infections (e.g.,
Adalimumab respiratory infections, tuberculosis), malignancies,

headache, rash

neurological events

Secukinumab

Nasopharynagitis, diarrhea,

upper respiratory tract infection

Infections (including Candida),

inflammatory bowel disease

] Hepatotoxicity,

Nausea, fatigue, mouth sores, )

Methotrexate ] ) myelosuppression, pulmonary
liver enzyme elevation

toxicity

Table 3: Comparative Safety Profiles.

Visualizing the Mechanisms and Workflows

To further elucidate the comparative aspects of Balinatunfib, the following diagrams illustrate
its unique signaling pathway, the general workflow of a clinical trial for psoriasis, and the logical
relationship of its development status.
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Caption: Differentiated mechanism of Balinatunfib vs. anti-TNF biologics.
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Caption: General workflow of a Phase Ilb psoriasis clinical trial.
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Balinatunfib Development
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Caption: Balinatunfib's clinical development status across indications.

Experimental Protocols

Detailed experimental protocols for the clinical trials of Balinatunfib are proprietary. However,
based on publicly available information, the following provides an overview of the

methodologies employed.

Preclinical Collagen-Induced Arthritis (CIA) Mouse
Model

o Objective: To evaluate the in vivo efficacy of Balinatunfib in a well-established animal model

of rheumatoid arthritis.
o Methodology:

o Induction of Arthritis: DBA/1 mice are immunized with an emulsion of bovine type Il
collagen in complete Freund's adjuvant. A booster injection is administered 21 days later.

o Treatment: Following the onset of arthritis, mice are orally administered Balinatunfib at
various doses (e.g., 10 and 30 mg/kg) daily.[2] A control group receives a vehicle, and a
positive control group is treated with a standard-of-care anti-TNF antibody.
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o Assessment: Disease severity is monitored regularly by scoring paw swelling and
inflammation. At the end of the study, joint tissues are collected for histological analysis to
assess cartilage and bone erosion. Micro-computed tomography can be used to quantify
bone parameters.[2]

Phase lIb Psoriasis Clinical Trial (SPECIFI-PSO -
NCT06073119)

» Objective: To assess the efficacy, safety, and dose-response of Balinatunfib in adults with
moderate-to-severe plaque psoriasis.[7]

o Study Design: A randomized, double-blind, placebo-controlled, multi-center, dose-ranging
study.[1]

o Patient Population: Adults with a diagnosis of moderate-to-severe plaque psoriasis, defined
by a PASI score 212, a static Physician's Global Assessment (sSPGA) score =3, and body
surface area (BSA) involvement 210%.[1] The trial included both treatment-naive and
treatment-experienced cohorts.[7]

e Intervention: Patients were randomized to receive one of several oral doses of Balinatunfib
(e.g., 50 mg QD, 100 mg QD, 100 mg BID, 200 mg QD, 200 mg BID) or a matching placebo
for 12 weeks.[7]

» Primary Endpoint: The proportion of treatment-naive patients achieving a PASI 75 response
at week 12 in the 200 mg BID treatment arm.[7]

e Secondary Endpoints: Included the proportion of patients achieving PASI 75 at other doses,
PASI 90 and PASI 100 responses, sPGA of 0 or 1, and safety and tolerability assessments.

[1]

Conclusion

Balinatunfib represents a significant innovation in the landscape of autoimmune disease
therapies. Its unique, selective mechanism of action, coupled with the convenience of oral
administration, positions it as a potentially transformative treatment option. While the Phase b
psoriasis trial did not meet its primary endpoint at the highest dose, the observed dose-
response and statistically significant efficacy at other doses, along with a favorable safety
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profile, are encouraging. The forthcoming results from the Phase Il trial in rheumatoid arthritis
will be crucial in further defining the clinical utility of this novel compound. For researchers and
drug development professionals, Balinatunfib offers a compelling case study in targeted,
mechanism-based drug design and a promising candidate for future therapeutic strategies in a
range of inflammatory conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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